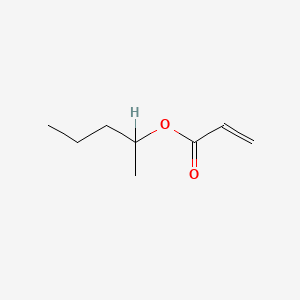

1-Methylbutyl acrylate

CAS No.: 51575-80-5

Cat. No.: VC3889197

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51575-80-5 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | pentan-2-yl prop-2-enoate |

| Standard InChI | InChI=1S/C8H14O2/c1-4-6-7(3)10-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |

| Standard InChI Key | RNGPDYJPLDLVJI-UHFFFAOYSA-N |

| SMILES | CCCC(C)OC(=O)C=C |

| Canonical SMILES | CCCC(C)OC(=O)C=C |

Introduction

Structural and Molecular Characteristics

1-Methylbutyl acrylate belongs to the acrylate ester family, featuring a vinyl group adjacent to an ester moiety. The compound’s structure comprises an acrylate group (CH₂=CHCOO−) bonded to a 1-methylbutyl chain, conferring both hydrophobicity and reactivity.

Molecular Formula and Synonyms

The compound’s molecular formula, C₈H₁₄O₂, corresponds to a molecular weight of 142.20 g/mol . Key synonyms include:

Structural Analysis

The 2D and 3D conformational models reveal a flexible aliphatic chain with rotational freedom around the ester linkage. This flexibility influences its solubility in organic solvents and compatibility with polymerization initiators .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| CAS Registry Number | 51575-80-5 | Parchem |

Synthesis and Production

The industrial synthesis of 1-methylbutyl acrylate parallels methodologies used for analogous acrylates, leveraging esterification and transesterification reactions.

Esterification of Acrylic Acid

A common route involves the acid-catalyzed esterification of acrylic acid with 1-methylbutanol. Sulfuric acid or p-toluenesulfonic acid typically catalyze this reaction, which proceeds via nucleophilic acyl substitution :

This exothermic reaction requires temperature control to prevent premature polymerization .

Transesterification

Alternative methods employ transesterification of methyl acrylate with 1-methylbutanol, facilitated by removing methanol as an azeotrope. This approach avoids handling corrosive acids and improves yield .

Physical and Chemical Properties

1-Methylbutyl acrylate’s properties are critical for its handling and application in industrial processes.

Physical Properties

-

Boiling Point: Estimated at 160–170°C (extrapolated from analogous acrylates) .

-

Solubility: Miscible with organic solvents (e.g., toluene, ethanol); immiscible with water .

Reactivity and Stability

The compound’s α,β-unsaturated ester group renders it prone to radical-initiated polymerization. Inhibitors such as hydroquinone (50–100 ppm) are added to stabilize commercial samples . It reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases, necessitating inert storage conditions .

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Polymerization risk | Store with inhibitors (e.g., hydroquinone) | PubChem |

| Flammability | Keep away from ignition sources | NJ.gov |

Industrial Applications

1-Methylbutyl acrylate’s applications derive from its polymer-forming capabilities and chemical versatility.

Polymer Production

As a monomer, it copolymerizes with styrene, vinyl acetate, and other acrylates to form polymers with tailored glass transition temperatures (Tg) and mechanical properties. These polymers are integral to:

-

Adhesives: Pressure-sensitive adhesives benefit from its balance of tack and cohesion .

-

Coatings: UV-curable coatings leverage its rapid polymerization kinetics .

Specialty Chemicals

The compound serves as a precursor in synthesizing plasticizers and surfactants, where its hydrophobic chain enhances compatibility with nonpolar matrices .

Polymerization Kinetics and Solvent Effects

Recent studies on methyl acrylate polymerization provide insights applicable to 1-methylbutyl acrylate. In polar solvents like ethanol/water mixtures, propagation rates increase due to reduced chain transfer reactions . Deuterated solvents further suppress hydrogen abstraction, elevating molar masses by up to an order of magnitude .

Mechanistic Modeling

A 2022 study modeled methyl acrylate polymerization, incorporating backbiting, solvent viscosity effects, and initiator efficiency. This model accurately predicts conversion rates and branching levels, offering a framework for optimizing 1-methylbutyl acrylate processes .

Regulatory and Environmental Considerations

The compound’s registration under EINECS 257-293-5 mandates compliance with REACH regulations. Environmental persistence is low due to rapid hydrolysis in aquatic systems (t₁/₂ < 24 hours at pH 7) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume